molecular formula C4H5F5O2S B6173548 methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate CAS No. 1023739-88-9

methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate

Cat. No.: B6173548
CAS No.: 1023739-88-9
M. Wt: 212.1
InChI Key:
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Description

Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate is a synthetic organic compound characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acrylate and pentafluoro-lambda6-sulfur-containing reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pentafluoro-lambda6-sulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The pentafluoro-lambda6-sulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(trifluoromethyl)prop-2-enoate: Similar structure but with a trifluoromethyl group instead of a pentafluoro-lambda6-sulfanyl group.

    Methyl (2E)-3-(chlorosulfonyl)prop-2-enoate: Contains a chlorosulfonyl group, offering different reactivity and applications.

Uniqueness

Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate is unique due to the presence of the pentafluoro-lambda6-sulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1023739-88-9

Molecular Formula

C4H5F5O2S

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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